molecular formula C12H13N3O2 B1309531 5-Nitro-2-(piperidin-1-yl)benzonitrile CAS No. 32188-75-3

5-Nitro-2-(piperidin-1-yl)benzonitrile

Cat. No.: B1309531
CAS No.: 32188-75-3
M. Wt: 231.25 g/mol
InChI Key: AFQKJSKHZCXGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13N3O2. It is characterized by the presence of a nitro group and a piperidinyl group attached to a benzonitrile core. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile typically involves the nitration of 2-(piperidin-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality for commercial use.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 5-Amino-2-(piperidin-1-yl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(piperidin-1-yl)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(piperidin-1-yl)benzonitrile largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The piperidinyl group may enhance the compound’s binding affinity to specific molecular targets, influencing its overall biological activity.

Comparison with Similar Compounds

    2-(Piperidin-1-yl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.

Uniqueness: 5-Nitro-2-(piperidin-1-yl)benzonitrile is unique due to the combination of the nitro and piperidinyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQKJSKHZCXGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406582
Record name 5-Nitro-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32188-75-3
Record name 5-Nitro-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrobenzonitrile (20 g) and piperidine (9.34 g) were added to ethanol (100 ml) and the mixture was stirred at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure and diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous ethanol to give 5-nitro-2-piperidinobenzonitrile (17 g), melting point 75° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.